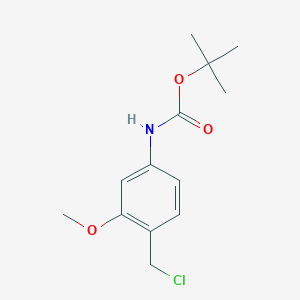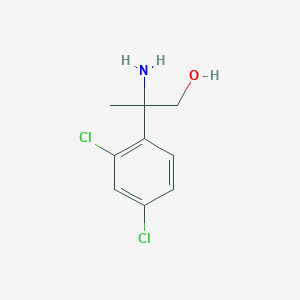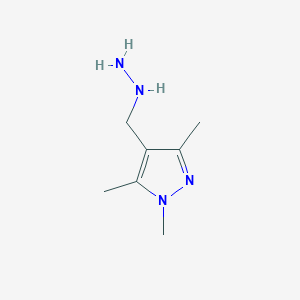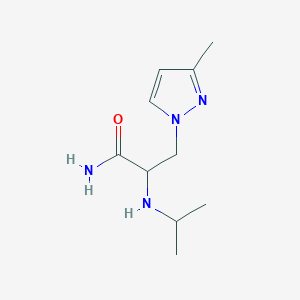![molecular formula C7H15ClN2 B13560666 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13560666.png)
1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{7-Azabicyclo[221]heptan-1-yl}methanaminehydrochloride is a bicyclic amine compound characterized by its unique structure, which includes a seven-membered ring with a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the construction of the bicyclic framework.
Introduction of the Amino Group:
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield secondary or tertiary amines.
Scientific Research Applications
1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, including amine oxidases and cytochrome P450 enzymes, affecting their activity and function.
Pathways Involved: The compound can modulate neurotransmitter pathways by influencing the synthesis, release, and degradation of neurotransmitters such as dopamine and serotonin.
Comparison with Similar Compounds
1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C7H15ClN2 |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
7-azabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c8-5-7-3-1-6(9-7)2-4-7;/h6,9H,1-5,8H2;1H |
InChI Key |
VGYQWXOYKCNVBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


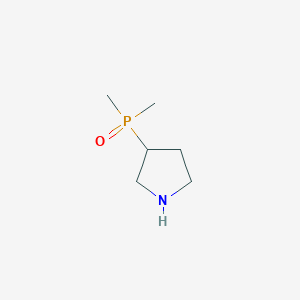
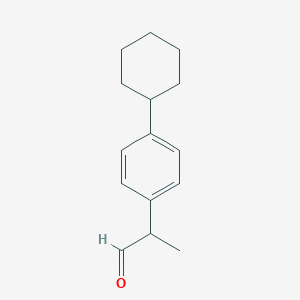
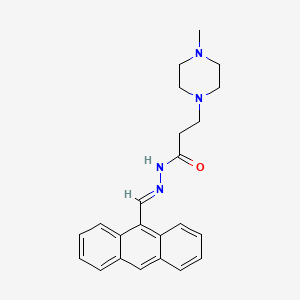

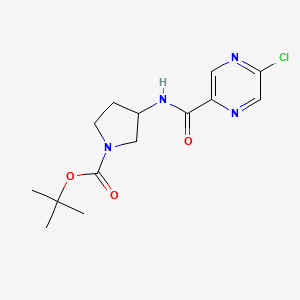
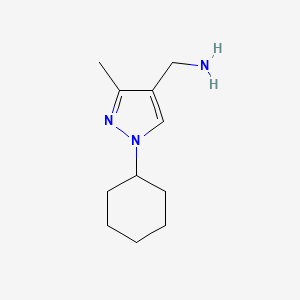


![9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13560631.png)
